4-[(3-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 4-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-bromobenzyl alcohol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale with more stringent control over reaction conditions to ensure consistency and purity .
Chemical Reactions Analysis
4-[(3-Bromobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-[(3-Bromobenzyl)oxy]benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bases like pyridine, catalysts like palladium in coupling reactions, and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
4-[(3-Bromobenzyl)oxy]benzoyl chloride can be compared with other benzoyl chloride derivatives such as:
4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of a bromobenzyl group.
4-Chlorobenzoyl chloride: Contains a chlorine atom instead of a bromobenzyl group.
4-Nitrobenzoyl chloride: Contains a nitro group instead of a bromobenzyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromobenzyl group, which can influence the electronic properties and steric effects in reactions .
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDCYFZQLDHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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